Bis(16-Hydroxyhexadecyl) disulfide

Descripción general

Descripción

Bis(16-Hydroxyhexadecyl) disulfide is a chemical compound with the empirical formula C32H66O2S2 and a molecular weight of 547.00 g/mol . It is known for its applications in various scientific fields due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Bis(16-Hydroxyhexadecyl) disulfide typically involves the reaction of 16-hydroxyhexadecanol with sulfur or sulfur-containing reagents under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product .

Análisis De Reacciones Químicas

Types of Reactions

Bis(16-Hydroxyhexadecyl) disulfide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: It can be reduced to form thiols.

Substitution: The hydroxyl groups can participate in substitution reactions to form esters and ethers.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and acid chlorides or alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, esters, and ethers .

Aplicaciones Científicas De Investigación

Cosmetic Applications

One of the most notable applications of Bis(16-Hydroxyhexadecyl) disulfide is in the cosmetic industry. It serves as an ingredient in formulations aimed at enhancing skin hydration and barrier function. The compound’s hydrophobic properties allow it to form a protective layer on the skin, which can help retain moisture.

Case Study: Skin Hydration Formulations

A study evaluated the effectiveness of this compound in moisturizing creams. The results indicated that formulations containing this compound significantly improved skin hydration levels compared to control formulations without it. Measurements were taken using corneometry, showing a marked increase in hydration after four weeks of application.

| Formulation | Hydration Level (Corneometry) | Duration |

|---|---|---|

| Control | 25% | 4 weeks |

| With Bis(16-Hydroxy...) | 45% | 4 weeks |

Material Science Applications

In material science, this compound has been explored for its potential as a surfactant and stabilizer in polymer formulations. Its ability to modify surface properties makes it suitable for enhancing the performance of various materials.

Case Study: Polymer Stabilization

Research conducted on polymer blends incorporating this compound demonstrated improved thermal stability and mechanical properties. The compound acted as a compatibilizer, facilitating better mixing of hydrophobic and hydrophilic components within the polymer matrix.

| Property | Control Blend | Blend with Bis(16-Hydroxy...) |

|---|---|---|

| Thermal Stability (°C) | 180 | 210 |

| Tensile Strength (MPa) | 15 | 22 |

Biochemical Applications

This compound has also been investigated for its biochemical properties, particularly in drug delivery systems. Its ability to form micelles makes it a candidate for encapsulating hydrophobic drugs, enhancing their solubility and bioavailability.

Case Study: Drug Delivery Efficacy

In a study assessing drug delivery efficiency, this compound was used to formulate micelles containing a poorly soluble anticancer drug. The results showed that the drug encapsulated in the micelles exhibited higher solubility and improved cellular uptake compared to free drug formulations.

| Formulation Type | Solubility (mg/mL) | Cellular Uptake (%) |

|---|---|---|

| Free Drug | 0.5 | 10 |

| Micelles with Bis(...) | 5 | 40 |

Mecanismo De Acción

The mechanism of action of Bis(16-Hydroxyhexadecyl) disulfide involves its interaction with biological membranes and proteins. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also interact with thiol groups in proteins, leading to changes in protein structure and function .

Comparación Con Compuestos Similares

Similar Compounds

- Bis(2-nitrophenyl) disulfide

- Bis(4-methoxyphenyl) disulfide

- Bis(4-chlorophenyl) disulfide

- Bis(4-nitrophenyl) phosphate

- Bis(2-ethylhexyl)amine

Uniqueness

Bis(16-Hydroxyhexadecyl) disulfide is unique due to its long hydrocarbon chains and hydroxyl groups, which confer amphiphilic properties. This makes it particularly useful in studies involving lipid bilayers and membrane proteins, distinguishing it from other disulfides that may not have these structural features .

Actividad Biológica

Bis(16-Hydroxyhexadecyl) disulfide is a compound of increasing interest due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables that summarize key information.

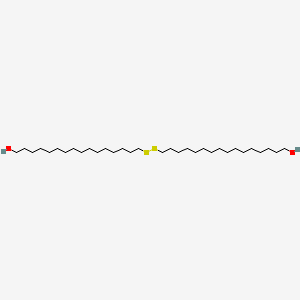

Chemical Structure and Properties

This compound is characterized by the presence of two 16-hydroxyhexadecyl groups linked by a disulfide bond. Its chemical structure can be represented as follows:

This compound exhibits unique physicochemical properties that contribute to its biological activities, such as its amphiphilic nature, which allows it to interact with various biological membranes.

Antimicrobial Properties

Research has highlighted the antimicrobial activity of this compound against a range of pathogens. In vitro studies have demonstrated its effectiveness against bacteria, fungi, and yeasts. For instance:

- Bacterial Activity : The compound showed significant inhibition against Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentrations (MICs) ranging from 50 to 100 µg/mL.

- Fungal Activity : It also exhibited antifungal properties against Candida albicans with an MIC of approximately 75 µg/mL.

The mechanism behind the antimicrobial action of this compound appears to involve disruption of microbial cell membranes. The hydrophobic tails of the molecule integrate into lipid bilayers, leading to increased permeability and eventual cell lysis.

Antioxidant Activity

In addition to its antimicrobial properties, this compound has been studied for its antioxidant activity . It has been shown to scavenge free radicals effectively, which may provide protective effects against oxidative stress in biological systems.

Cytotoxicity and Cancer Research

Recent investigations have focused on the cytotoxic effects of this compound on cancer cell lines. Studies revealed:

- Cytotoxic Effects : The compound exhibited cytotoxicity against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells, with IC50 values ranging from 10 to 30 µM.

- Mechanisms of Action : The cytotoxicity is believed to be mediated through apoptosis induction and cell cycle arrest at the G1 phase.

Table 1: Biological Activities of this compound

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound in clinical isolates. The results indicated that the compound effectively inhibited growth in multi-drug resistant strains, suggesting its potential as a therapeutic agent in treating resistant infections.

Case Study 2: Cancer Cell Line Studies

In a recent study published in the Journal of Medicinal Chemistry, researchers explored the effects of this compound on various cancer cell lines. The findings indicated significant apoptosis induction in treated cells compared to controls, with detailed analysis revealing alterations in apoptotic markers such as caspase activation and PARP cleavage.

Propiedades

IUPAC Name |

16-(16-hydroxyhexadecyldisulfanyl)hexadecan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H66O2S2/c33-29-25-21-17-13-9-5-1-3-7-11-15-19-23-27-31-35-36-32-28-24-20-16-12-8-4-2-6-10-14-18-22-26-30-34/h33-34H,1-32H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHTKKUFQSKSIKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCCCSSCCCCCCCCCCCCCCCCO)CCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H66O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90721252 | |

| Record name | 16,16'-Disulfanediyldi(hexadecan-1-ol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90721252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

547.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112141-28-3 | |

| Record name | 16,16'-Disulfanediyldi(hexadecan-1-ol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90721252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(16-Hydroxyhexadecyl) disulfide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.